molecular formula C10H8N2O B189394 6-Phenyl-4-pyrimidinol CAS No. 4891-69-4

6-Phenyl-4-pyrimidinol

Cat. No.: B189394
CAS No.: 4891-69-4
M. Wt: 172.18 g/mol
InChI Key: OATNBMJACLEOTB-UHFFFAOYSA-N
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Description

6-Phenyl-4-pyrimidinol is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ringThis compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-pyrimidinol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with urea and an appropriate catalyst to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

Scientific Research Applications

6-Phenyl-4-pyrimidinol has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Phenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at position 6 and the hydroxyl group at position 4 differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATNBMJACLEOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344733
Record name 6-phenyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4891-69-4
Record name 6-phenyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyrimidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 6-Phenyl-4-pyrimidinol derivatives interact with biological systems, and what are their downstream effects?

A: Research indicates that certain this compound derivatives, particularly those with halogen substitutions at the 5-position and modifications on the phenyl ring, demonstrate interesting biological properties. For example, 2-amino-5-bromo-6-phenyl-4-pyrimidinol (ABPP) has been shown to enhance resistance to Listeria monocytogenes infection in mice [, ]. This effect is thought to be mediated by the induction of interferon, a signaling protein involved in immune responses []. Another derivative, 2-amino-5-(p-bromoacetamidophenoxypropyl)-6-phenyl-4-pyrimidinol, acts as an irreversible inhibitor of dihydrofolate reductase (DHFR) [, ]. DHFR is an enzyme crucial for folate metabolism, which is essential for DNA synthesis and cell growth. Inhibiting DHFR can disrupt these processes, making it a target for anti-cancer and anti-microbial therapies [, , ].

Q2: How does the structure of this compound influence its biological activity, specifically regarding DHFR inhibition and interferon induction?

A: The structure-activity relationship (SAR) of this compound derivatives plays a crucial role in their biological activity. Studies indicate that the presence of a halogen, specifically bromine, at the 5-position is important for both DHFR inhibition and interferon induction [, , , ]. Modifications to the phenyl ring also influence activity. For instance, introducing a p-bromoacetamidophenoxypropyl group at the 5-position of the pyrimidinol ring leads to potent DHFR inhibition [, ]. This suggests that the bulky substituent at the 5-position might be interacting with a specific region of the DHFR active site. On the other hand, a 6-phenyl group appears crucial for enhancing binding to folic reductase, as demonstrated by compounds like 2-amino-5-(3-anilinopropyl)-6-phenyl-4-pyrimidinol showing higher affinity compared to their 6-methyl counterparts []. This highlights the importance of the 6-phenyl ring in interacting with the enzyme's active site. These findings suggest that specific structural features are essential for interacting with target proteins and inducing desired biological responses.

Q3: Beyond DHFR inhibition and interferon induction, are there other potential applications for this compound derivatives being explored?

A: Research suggests potential applications in mitigating the negative impact of surgical stress on Natural Killer (NK) cell cytotoxicity, a crucial aspect of the immune system's response to tumors []. Studies show that the perioperative use of ABPP can prevent the suppression of NK cell activity commonly observed after surgery []. This finding indicates the potential for using ABPP or its derivatives as adjuvant therapies to maintain immune surveillance and potentially reduce the risk of tumor dissemination following surgical procedures.

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